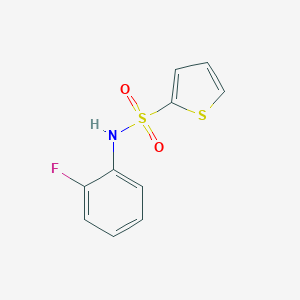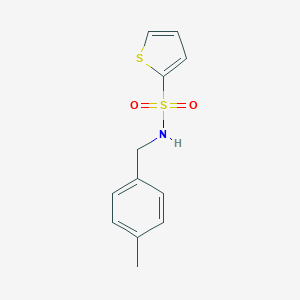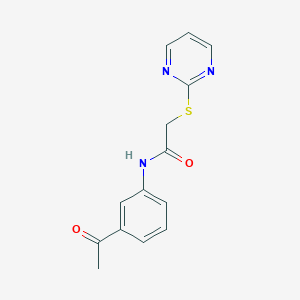![molecular formula C25H21ClF3N3O6S B299309 Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to have a mechanism of action that involves the inhibition of certain enzymes.
Wirkmechanismus
The mechanism of action of Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate involves the inhibition of certain enzymes, specifically the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate can lead to changes in gene expression patterns, resulting in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate include the inhibition of cancer cell growth and the reduction of inflammation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, the compound has been shown to reduce the production of inflammatory cytokines, leading to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate in lab experiments is its specificity for HDAC inhibition. This allows for the study of the specific effects of HDAC inhibition on gene expression and cellular processes. However, one of the limitations of using Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate in lab experiments is its potential toxicity, which can limit its use at higher concentrations.
Zukünftige Richtungen
There are several future directions for the study of Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate. One area of research is the development of more potent and selective HDAC inhibitors for the treatment of cancer and inflammatory diseases. Additionally, the compound could be studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy. Finally, the compound could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
Synthesemethoden
Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 4-bromophenoxyacetate to form ethyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate. This compound can then be methylated using methyl iodide to form Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and ovarian cancer. Additionally, the compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Produktname |
Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate |
|---|---|
Molekularformel |
C25H21ClF3N3O6S |
Molekulargewicht |
584 g/mol |
IUPAC-Name |
methyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H21ClF3N3O6S/c1-37-24(34)16-38-19-10-7-17(8-11-19)14-30-31-23(33)15-32(39(35,36)20-5-3-2-4-6-20)18-9-12-22(26)21(13-18)25(27,28)29/h2-14H,15-16H2,1H3,(H,31,33)/b30-14+ |
InChI-Schlüssel |
DZVXZJNMPPSGCE-AMVVHIIESA-N |
Isomerische SMILES |
COC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)




![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)